

Comparative study of the toxicological profiles of Oxyclozanide and Rafoxanide

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Compound of Interest

Compound Name: Oxyclozanide

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A Comparative Toxicological Profile of Oxyclozanide and Rafoxanide

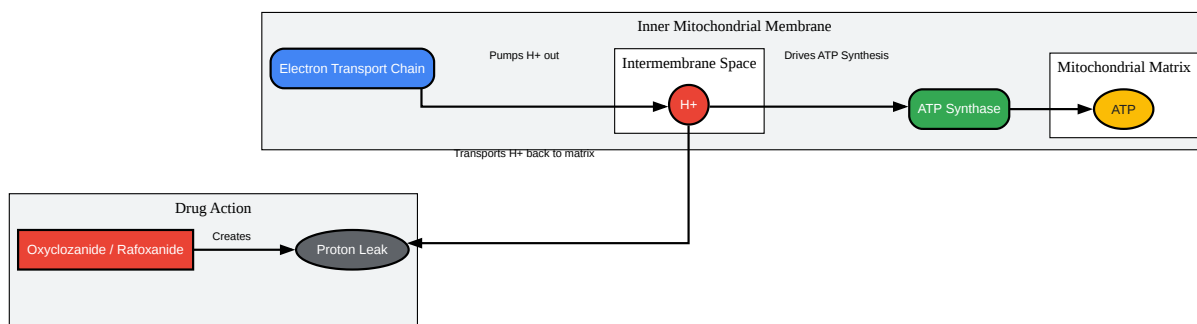
For Researchers, Scientists, and Drug Development Professionals

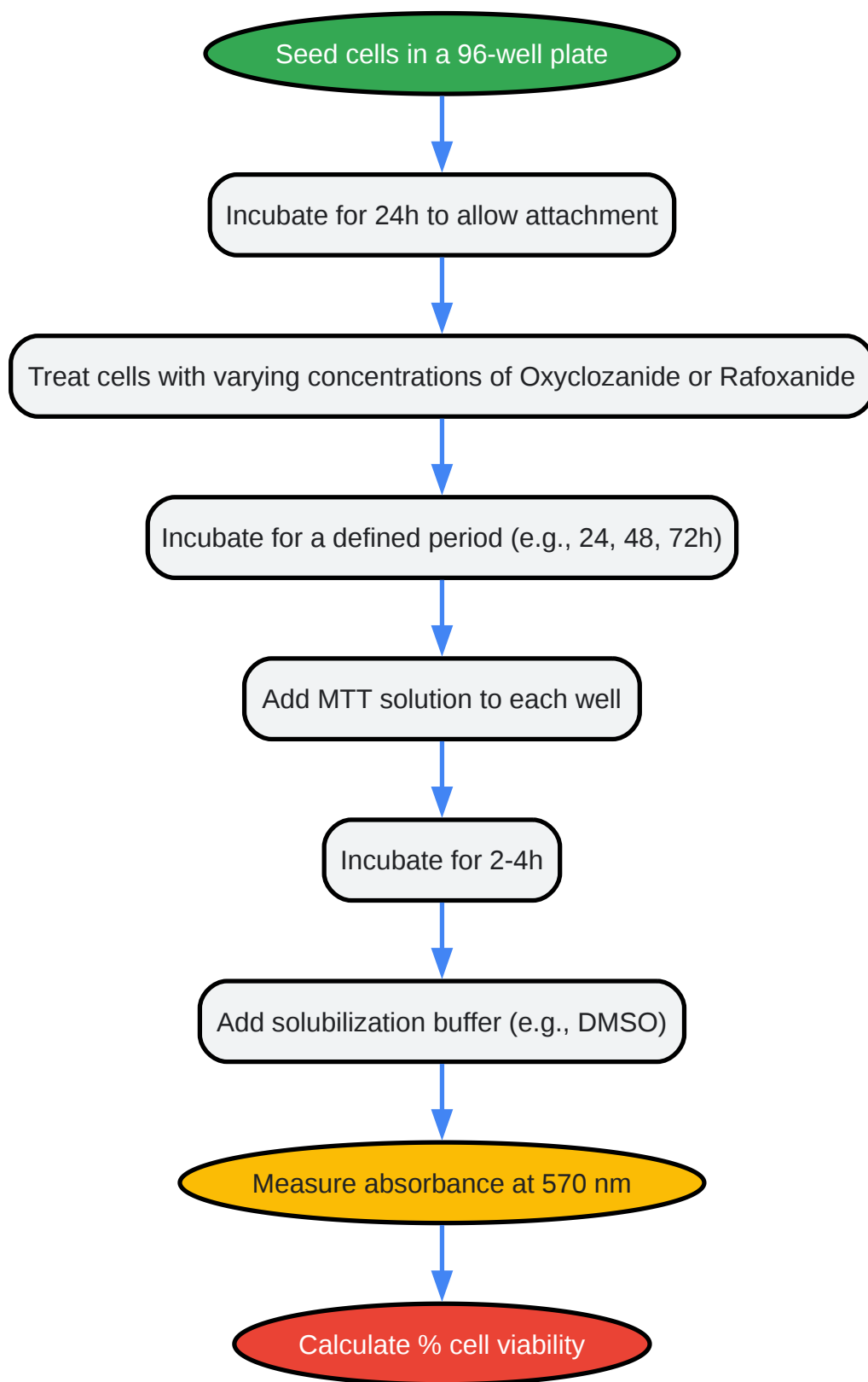
Introduction

Oxyclozanide and Rafoxanide are salicylanilide anthelmintics, primarily used in veterinary medicine to treat parasitic flatworm infections, particularly liver flukes.[1] Their mechanism of action involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria, leading to metabolic disruption and paralysis.[2][3] While effective against parasites, their potential for host toxicity is a critical consideration in drug development and safety assessment. This guide provides a comparative overview of the toxicological profiles of **Oxyclozanide** and Rafoxanide, supported by available experimental data.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Both **Oxyclozanide** and Rafoxanide belong to a class of compounds known as protonophores. They disrupt the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. By transporting protons back into the mitochondrial matrix, they uncouple the process of electron transport from ATP synthesis. This leads to a rapid depletion of the parasite's energy reserves.[2][3]





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